molecular formula C14H19NOS B2421218 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1798672-44-2

1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2421218
CAS RN: 1798672-44-2
M. Wt: 249.37
InChI Key: FNSKWKJMKPUNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in various diseases. TAK-659 has been shown to have potent activity against several kinases, including BTK, FLT3, and JAK3, which are involved in the development and progression of various cancers and autoimmune diseases.

Mechanism Of Action

1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone inhibits the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the development and progression of various cancers and autoimmune diseases. By inhibiting these kinases, 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone can prevent the proliferation and survival of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and physiological effects:
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone has been shown to have potent activity against several kinases, including BTK, FLT3, and JAK3, which are involved in the development and progression of various cancers and autoimmune diseases. By inhibiting these kinases, 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone can prevent the proliferation and survival of cancer cells and modulate the immune response in autoimmune diseases.

Advantages And Limitations For Lab Experiments

1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone has several advantages for lab experiments, including its potent activity against several kinases, its ability to modulate the immune response in autoimmune diseases, and its potential therapeutic applications in various diseases. However, 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone also has several limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone, including its further evaluation in preclinical and clinical studies for its potential therapeutic applications in various diseases. Additionally, the development of more potent and selective inhibitors of BTK, FLT3, and JAK3 could lead to the development of more effective therapies for cancer and autoimmune diseases. Finally, the identification of new targets and pathways involved in the development and progression of these diseases could lead to the development of novel therapies for these diseases.

Synthesis Methods

The synthesis of 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone involves several steps, starting with the reaction of o-toluidine with chloroacetyl chloride to form N-(o-tolyl)chloroacetamide. This intermediate is then reacted with thiosemicarbazide to form 7-(o-tolyl)-1,4-thiazepan-4-amine, which is subsequently acylated with ethyl chloroformate to form 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone.

Scientific Research Applications

1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune diseases. In preclinical studies, 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone has been shown to have potent activity against several kinases, including BTK, FLT3, and JAK3, which are involved in the development and progression of various cancers and autoimmune diseases.

properties

IUPAC Name

1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-11-5-3-4-6-13(11)14-7-8-15(12(2)16)9-10-17-14/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSKWKJMKPUNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone

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